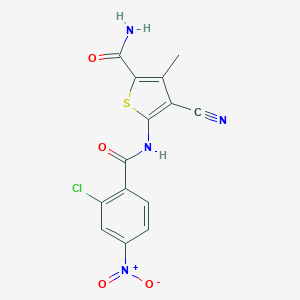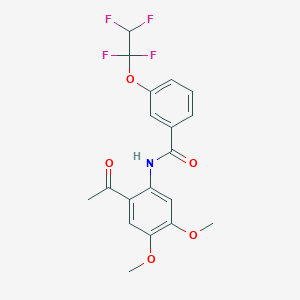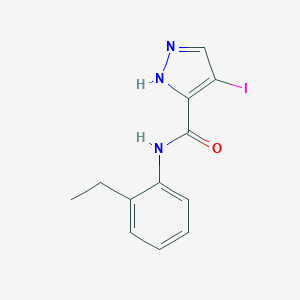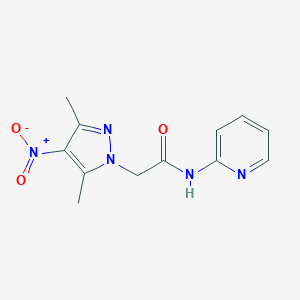
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide, commonly referred to as CNM-TA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CNM-TA belongs to a class of compounds known as thiophenes, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of CNM-TA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and cancer. Specifically, CNM-TA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CNM-TA has also been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CNM-TA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CNM-TA inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in immune cells. In addition, CNM-TA has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that CNM-TA reduces inflammation and tumor growth in animal models of rheumatoid arthritis and breast cancer, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CNM-TA is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a promising candidate for the development of new drugs for the treatment of these diseases. In addition, CNM-TA has been found to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of CNM-TA is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on CNM-TA. One area of research could focus on elucidating the mechanism of action of CNM-TA, which could help to identify new drug targets and improve the efficacy of CNM-TA-based drugs. Another area of research could focus on optimizing the synthesis of CNM-TA and developing more efficient and cost-effective methods for its production. Finally, future research could explore the potential applications of CNM-TA in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of CNM-TA involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This is then reacted with 3-methylthiophene-2-carboxamide to form the intermediate product, 5-({2-chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene. Finally, this intermediate is treated with ammonia to form the desired product, CNM-TA.
Wissenschaftliche Forschungsanwendungen
CNM-TA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, CNM-TA has been shown to have anti-cancer activity, particularly against breast and lung cancer cells. Furthermore, CNM-TA has been found to exhibit anti-viral activity against several viruses, including influenza A and B, hepatitis C, and HIV.
Eigenschaften
Produktname |
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide |
|---|---|
Molekularformel |
C14H9ClN4O4S |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
5-[(2-chloro-4-nitrobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4S/c1-6-9(5-16)14(24-11(6)12(17)20)18-13(21)8-3-2-7(19(22)23)4-10(8)15/h2-4H,1H3,(H2,17,20)(H,18,21) |
InChI-Schlüssel |
LCQXFBFLQYHGNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)


![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)
![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213634.png)
![N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B213637.png)
![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
